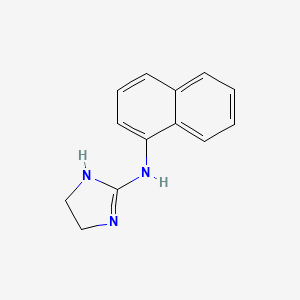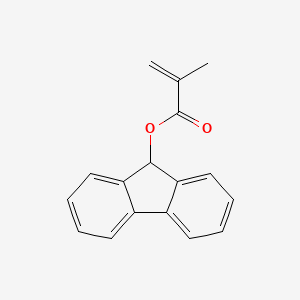
9-Fluorenyl methacrylate
Übersicht
Beschreibung
9-Fluorenyl methacrylate (9-FMA) is a chemical compound with the molecular formula C17H14O2 . It is used in various applications, including as a component in the synthesis of anticancer drug carriers .
Synthesis Analysis
Poly (9-fluorenyl methacrylate) can be obtained through anionic polymerization with t-BuLi and t-BuMgBr and through radical polymerization with α,α′-azobisisobutyronitrile . The type of polymerization and the solvent used can affect the tacticity of the resulting polymer .Molecular Structure Analysis
The molecular structure of 9-FMA consists of 17 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure isInChI=1S/C17H14O2/c1-11(2)17(18)19-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,1H2,2H3 . Chemical Reactions Analysis
The polymerization of 9-FMA can result in polymers with different tacticities . For example, anionic polymerization with t-BuLi in tetrahydrofuran and radical polymerization can afford syndiotactic polymers, whereas anionic polymerization with Li and Mg initiators in toluene and CH2Cl2 can lead to isotactic polymers .Physical And Chemical Properties Analysis
9-FMA has a molecular weight of 250.29 g/mol . Its exact mass and monoisotopic mass are 250.099379685 g/mol . It has a topological polar surface area of 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Polymerization Mechanism
9-Fluorenyl methacrylate is used in the polymerization mechanism in the methyl methacrylate-9-fluorenyllithium initiator system . This system has two distinct propagation mechanisms of stereospecific polymerization .
Preparation of Tactic Poly(Methyl Methacrylate)
Various kinds of tactic poly(methyl methacrylate) were prepared by the use of 9-fluorenyllithium under various compositions of the mixed solvents of toluene-THF and at different polymerization temperatures .
Base Amplifier in Photopolymer Systems
9-Fluorenylmethyl Carbamates, synthesized from 9-Fluorenyl methacrylate, act as a base amplifier in photopolymer systems . They display autocatalytic fragmentations to give rise to amines with a basicity strong enough to lead to the decomposition of parent molecules in a non-linear manner .
Autocatalytic Decomposition
9-Fluorenylmethyl Carbamates, synthesized from 9-Fluorenyl methacrylate, are readily subjected to a base-catalyzed decomposition to liberate a base which is capable of catalyzing the decomposition of itself .
Photosensitivity Enhancement
9-Fluorenylmethyl Carbamates, synthesized from 9-Fluorenyl methacrylate, are used to enhance the photoinduced insolubilization of an epoxy polymer .
Neuroplastic Responses
9-Fluorenyl methacrylate is used in a novel automated FMA system to overcome limitations of the Comparison of Neuroplastic Responses to Cathodal Transcranial Direct Current Stimulation and Continuous Theta Burst Stimulation in Subacute Stroke .
Wirkmechanismus
Target of Action
9-Fluorenyl methacrylate (9-FMA) is primarily used in the field of polymerization .
Mode of Action
The mode of action of 9-FMA is through its interaction with initiators in the polymerization process. It is involved in the formation of polymers through a process known as anionic polymerization . This process involves the use of an anionic initiator, such as t-BuLi or t-BuMgBr, which reacts with the 9-FMA to form a polymer .
Biochemical Pathways
The primary biochemical pathway affected by 9-FMA is the polymerization process. The exact mechanism of this process can vary depending on the specific conditions, such as the solvent used and the temperature . The polymerization of 9-FMA can result in the formation of different types of polymers, including syndiotactic polymers .
Pharmacokinetics
It’s important to note that the properties of the resulting polymers can be influenced by the conditions under which the polymerization occurs .
Result of Action
The primary result of the action of 9-FMA is the formation of polymers. These polymers can have a variety of properties depending on the specific conditions of the polymerization process . For example, the use of different solvents or temperatures can result in the formation of polymers with different microtacticities .
Action Environment
The action of 9-FMA is highly dependent on the environment in which it is used. Factors such as the solvent used, the temperature, and the specific initiator can all influence the polymerization process and the properties of the resulting polymers . Additionally, safety data sheets indicate that 9-FMA is classified as an environmentally hazardous substance , suggesting that its use and disposal must be carefully managed to minimize environmental impact.
Zukünftige Richtungen
The future directions for the use of 9-FMA could involve further exploration of its properties and potential applications. For example, its use in the synthesis of anticancer drug carriers could be further investigated . Additionally, the effects of different polymerization methods and solvents on the properties of the resulting polymers could be studied in more detail .
Eigenschaften
IUPAC Name |
9H-fluoren-9-yl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11(2)17(18)19-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAFXDPXPSZLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623655 | |
| Record name | 9H-Fluoren-9-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenyl methacrylate | |
CAS RN |
46969-53-3 | |
| Record name | 9H-Fluoren-9-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-FLUORENYL METHACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical polymerization methods used for 9-Fluorenyl Methacrylate (9-Fluorenyl Methacrylate) and how do they influence the properties of the resulting polymers?
A1: 9-Fluorenyl Methacrylate can be polymerized using various methods, including free radical polymerization with initiators like α,α′-azobisisobutyronitrile (AIBN) and anionic polymerization using initiators like n-butyllithium (n-BuLi) or n-BuLi-(-)-sparteine (Sp) complex. [, ] The choice of polymerization method and initiator significantly impacts the tacticity (arrangement of repeating units) of the resulting poly(9-Fluorenyl Methacrylate). For instance, using t-BuLi in tetrahydrofuran or radical polymerization generally yields syndiotactic polymers, while Li and Mg initiators in toluene or CH2Cl2 tend to produce isotactic polymers. [] These differences in tacticity further influence the polymer's thermal properties, with syndiotactic poly(9-Fluorenyl Methacrylate) generally exhibiting higher glass transition and decomposition temperatures compared to its isotactic counterpart. []
Q2: How does the tacticity of poly(9-Fluorenyl Methacrylate) affect its interactions with other molecules?
A2: Research indicates that the tacticity of poly(9-Fluorenyl Methacrylate) can influence its interactions with other molecules. For example, in a solution of CH2Cl2, isotactic poly(9-Fluorenyl Methacrylate) exhibits stronger interactions with 2,4,7-trinitro-9-fluorenylidenemalononitrile (an electron-acceptor molecule) compared to syndiotactic poly(9-Fluorenyl Methacrylate). [] This suggests that controlling the polymer's tacticity can be a strategy for tuning its interaction strength with specific target molecules.
Q3: What are the potential applications of incorporating 9-Fluorenyl Methacrylate derivatives into surface modification strategies?
A3: Derivatives of 9-Fluorenyl Methacrylate, like 2,7-dibromo-9-fluorenyl methacrylate (DBFM), have shown promise in surface modification applications. [] For instance, DBFM can be incorporated into crosslinked photopolymer films and subsequently grafted with poly(9,9'-n-dihexyl fluorene) (PDHF) using a Yamamoto-type Ni(0)-mediated coupling reaction. [] This method allows for controlled grafting of PDHF, resulting in fluorescent surfaces with tunable thickness and emission properties. [] Furthermore, incorporating microwave irradiation during this process significantly accelerates the grafting reaction, enabling rapid fabrication of PDHF-functionalized surfaces. [] This approach holds potential for various applications, including the development of advanced optical materials and biosensors.
Q4: What is the molecular formula and weight of 9-Fluorenyl Methacrylate?
A4: The molecular formula for 9-Fluorenyl Methacrylate is C17H14O2, and its molecular weight is 250.28 g/mol. You can find more details about the synthesis and characterization of 9-Fluorenyl Methacrylate and its derivatives in the referenced research papers. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


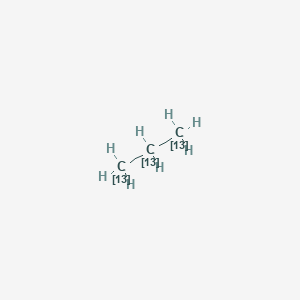

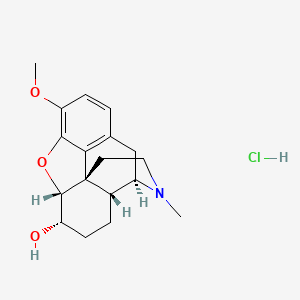
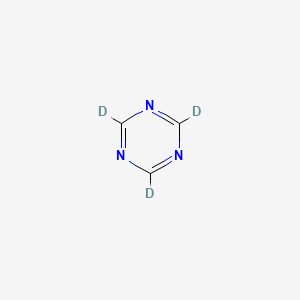
![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)
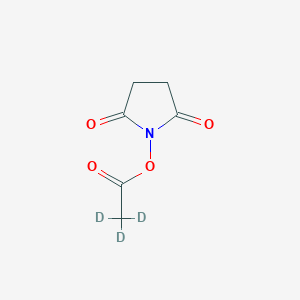
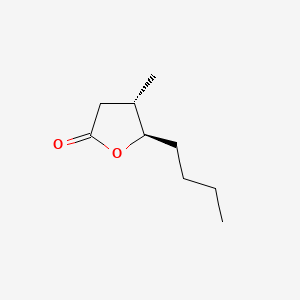
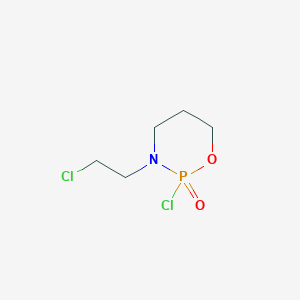
![(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]](/img/structure/B3334186.png)


